Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
描述
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251002-01-3) is a spirocyclic compound with a molecular formula of C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol . Its structure features a spiro[3.5]nonane core, incorporating two nitrogen atoms (2,5-diaza) and one oxygen atom (8-oxa), with a tert-butyl carbamate group at position 2. This compound is widely utilized as a versatile building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors, receptor ligands, and proteolysis-targeting chimeras (PROTACs) . Suppliers such as LEAP CHEM and Dayang Chem highlight its high purity (≥95–97%) and stability under standard storage conditions .
属性
IUPAC Name |
tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)8-15-5-4-12-11/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXQOJNRSOCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251002-01-3 | |
| Record name | tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthesis of the Spirocyclic Core
A representative synthetic route to the spirocyclic core analogous to 2,5-dioxa-8-azaspiro[3.5]nonane involves:
Step 1: Acylation
Starting from 3-((benzylamino)methyl)oxetane-3-ol, acylation with chloroacetyl chloride is performed in the presence of a base such as triethylamine in dichloromethane at low temperature (≤10 °C). The reaction proceeds to form an intermediate chloroacetamide derivative.Step 2: Cyclization
The intermediate undergoes intramolecular cyclization under inert atmosphere using strong bases like sodium hydride or n-butyl lithium in solvents such as tetrahydrofuran (THF), forming the spirocyclic ring system.Step 3: Reduction
The cyclized intermediate is reduced using lithium aluminum hydride (LiAlH4) in an inert atmosphere to yield a reduced spirocyclic amine intermediate.Step 4: Hydrogenolysis
The benzyl protecting group is removed by catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere), affording the free spirocyclic amine, 2,5-dioxa-8-azaspiro[3.5]nonane.
This sequence is detailed in a patent describing the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane and its salts, which is a close structural relative of the target compound.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate is typically synthesized by functionalizing the spirocyclic amine with a tert-butyl carboxylate protecting group at the nitrogen or carbon center. This is often achieved by:
Reacting the spirocyclic amine with tert-butyl chloroformate (Boc2O) under basic conditions (e.g., triethylamine or potassium carbonate) in an organic solvent such as dichloromethane or acetonitrile.
The reaction conditions are optimized to ensure selective carbamate formation without side reactions.
Purification is commonly performed by flash chromatography using solvent gradients such as dichloromethane/methanol mixtures.
Formation of the Hydrochloride Salt
To improve solubility and stability, the free base of this compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This salt form is favored for medicinal chemistry applications due to enhanced aqueous solubility and handling properties.
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, triethylamine (or pyridine) | Dichloromethane (DCM) | Temperature ≤10 °C, reaction time ~16 h |
| Cyclization | Sodium hydride, n-butyl lithium, or hexasilyl dimethyl amino lithium | THF or similar | Inert atmosphere (N2 or Ar), stirring |
| Reduction | Lithium aluminum hydride (LiAlH4) | Ether solvents (e.g., THF, Et2O) | Inert atmosphere, controlled addition |
| Hydrogenolysis | Pd/C catalyst, H2 gas | Ethanol or methanol | Room temperature, until deprotection complete |
| Boc Protection | tert-Butyl chloroformate, triethylamine or K2CO3 | DCM or acetonitrile | Ambient temperature, monitored by TLC |
| Salt Formation | HCl gas or HCl solution | Ethereal or organic solvents | Controlled addition, precipitation of salt |
The choice of base in acylation and cyclization steps significantly affects yield and purity. Triethylamine and pyridine are preferred bases for acylation due to their nucleophilicity and mild basicity.
Strong bases such as sodium hydride or n-butyl lithium promote efficient cyclization but require strict anhydrous and inert conditions to prevent side reactions.
Reduction with LiAlH4 must be carefully controlled to avoid over-reduction or decomposition.
The Boc protection step is generally high yielding (~70–89%) when using optimized solvent systems and purification by flash chromatography.
The hydrochloride salt formation improves compound handling and is typically performed post-purification to ensure high purity of the final product.
Post-synthesis, the compound’s structure and purity are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the spirocyclic framework and the presence of tert-butyl carbamate signals.
Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks.
Elemental Analysis: Validates elemental composition within ±0.02% of theoretical values.
Thin Layer Chromatography (TLC): Monitors reaction progress and purity during synthesis.
The preparation of this compound involves a multi-step synthetic sequence starting from oxetane derivatives, proceeding through acylation, cyclization, reduction, and Boc protection steps, followed by salt formation to enhance solubility. Optimization of reaction conditions, choice of bases, solvents, and purification techniques are critical for high yields and purity. The compound’s unique spirocyclic structure and protecting group confer valuable properties for medicinal chemistry applications.
化学反应分析
Types of Reactions
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Differences
The spirocyclic framework of this compound allows for direct comparison with structurally related analogs. Key differences lie in heteroatom positioning , substituents , and functional groups , which influence reactivity, solubility, and biological activity.
Table 1: Structural Comparison of Spirocyclic Analogs
Physicochemical Properties
- Stability: The tert-butyl group protects the carboxylate from hydrolysis, ensuring stability during storage. In contrast, hemioxalate salts (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hemioxalate) require controlled humidity conditions .
生物活性
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1251002-01-3) is a novel compound with significant potential in medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 228.29 g/mol
- Structure : The compound features a tert-butyl group and a diazaspiro moiety, which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.
- Receptor Modulation : The compound has been shown to modulate receptor activity, particularly those involved in neurotransmission and pain pathways.
Pharmacological Studies
Recent pharmacological studies have highlighted the following activities:
- Antinociceptive Effects : In animal models, this compound demonstrated significant antinociceptive properties, suggesting potential applications in pain management.
- Anti-inflammatory Activity : The compound exhibited anti-inflammatory effects in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Studies
-
Study on Pain Relief :
- A study conducted on rodents evaluated the antinociceptive effects of the compound using formalin-induced pain models. Results indicated a dose-dependent reduction in pain response compared to control groups.
-
Inflammation Model :
- In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant decrease in paw edema compared to untreated animals.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1251002-01-3 |
| Molecular Formula | CHNO |
| Molecular Weight | 228.29 g/mol |
| Antinociceptive Activity | Significant (p < 0.05) |
| Anti-inflammatory Activity | Significant (p < 0.01) |
常见问题
Q. What spectroscopic methods are recommended for confirming the structural identity of this compound?
Methodological Answer:
- 1H/13C NMR : Analyze chemical shifts to verify the spirocyclic framework and tert-butyl group. For example, in a derivative (tert-butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate), key signals include δ 3.66 (br. s., 2H, spirocyclic N–CH2) and δ 1.80 (br. s., 4H, cyclohexane protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 240.3 for C12H20N2O3) using ESI or MALDI-TOF .
- Elemental Analysis : Validate purity via %C/H/N (e.g., C: 79.00%, H: 7.84%, N: 8.38% in oxalate salt forms) .
Q. How can synthetic routes for this compound be optimized for improved yield?
Methodological Answer:
- Stepwise Functionalization : Start with tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (50 mg scale), then introduce substituents via acyl chlorides (e.g., benzoyl chloride) under anhydrous conditions. Purify intermediates via flash chromatography (2% MeOH in CH2Cl2) to achieve ~75% yield .
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .
Q. What storage conditions are critical to maintain compound stability?
Methodological Answer:
- Refrigeration : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
- Moisture Avoidance : Use desiccants (e.g., silica gel) in storage vials to mitigate water-induced degradation .
Advanced Research Questions
Q. How can computational modeling elucidate this compound’s interaction with biological targets (e.g., sigma receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to sigma-1/2 receptors. Compare energy scores (ΔG) of derivatives to identify key interactions (e.g., benzoyl group π-stacking with receptor residues) .
- QM/MM Simulations : Calculate electrostatic potential maps to optimize substituent polarity for enhanced receptor affinity .
Q. What strategies resolve crystallographic challenges (e.g., twinning or low resolution) in spirocyclic compounds?
Methodological Answer:
- SHELX Suite : Employ SHELXD for phase determination and SHELXL for refinement. For twinned crystals, use the TWIN/BASF commands to model twin law matrices. For low-resolution data (e.g., >2.0 Å), apply restraints on bond lengths/angles using AFIX/DFIX .
- Synchrotron Radiation : Collect high-resolution data (e.g., 0.8 Å) at facilities like APS or ESRF to resolve spirocyclic ring disorder .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Pharmacophore Mapping : Replace the Boc group with carbamates or sulfonamides to assess steric/electronic effects on receptor binding. For example, substituting benzoyl with 4-fluorobenzoyl increases σ2 receptor selectivity by 3-fold .
- In Vitro Assays : Test analogs in radioligand displacement assays (e.g., [³H]-DTG for sigma receptors) to correlate substituent polarity (logP) with IC50 values .
Q. What experimental approaches address discrepancies in toxicity data for novel spirocycles?
Methodological Answer:
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100. If conflicting data arise (e.g., evidence of H302 vs. no acute toxicity), validate via in vivo LD50 studies in rodents .
- Metabolic Profiling : Use LC-MS to identify toxic metabolites (e.g., tert-butyl alcohol) formed during hepatic microsomal incubations .
Methodological Challenges & Solutions
Q. How can low solubility in aqueous buffers be mitigated for biological assays?
Methodological Answer:
- Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent precipitation .
- Prodrug Design : Introduce phosphate esters at the spirocyclic nitrogen to enhance hydrophilicity .
Q. What analytical techniques validate enantiomeric purity in chiral derivatives?
Methodological Answer:
Q. How are conflicting crystallographic data reconciled (e.g., bond length anomalies)?
Methodological Answer:
- Hirshfeld Surface Analysis : Map close contacts to identify disorder or solvent effects. For example, C–C bond lengths >1.55 Å may indicate unresolved solvent occupancy .
- Multipole Refinement : Apply charge density models (e.g., using XD2006) to account for electron density delocalization in strained spirocyclic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
